
Deapi-platycoside E
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le Platycoside G1 est principalement isolé des racines de Platycodon grandiflorum. Le processus d'extraction implique plusieurs étapes, notamment le séchage, le broyage et l'extraction par solvant à l'aide de méthanol ou d'éthanol . L'extrait est ensuite soumis à des techniques chromatographiques telles que la chromatographie liquide haute performance (CLHP) pour purifier le Platycoside G1 .
Méthodes de production industrielle
La production industrielle du Platycoside G1 implique une extraction à grande échelle à partir des racines de Platycodon grandiflorum. Les racines sont récoltées, nettoyées et séchées avant d'être broyées en une poudre fine. La poudre est ensuite extraite à l'aide de solvants tels que le méthanol ou l'éthanol. L'extrait brut est purifié par des méthodes chromatographiques pour obtenir du Platycoside G1 de haute pureté .
Analyse Des Réactions Chimiques
Enzymatic Hydrolysis Pathways
Deapi-platycoside E is primarily produced through enzymatic biotransformation of its glycosylated precursor, platycoside E. Cytolase PCL5 catalyzes sequential deglycosylation reactions under optimized conditions :
Reaction Pathway
-
Platycoside E → Platycodin D3 (via glucose removal at C-3)
-
Platycodin D3 → Platycodin D (further glucose cleavage)
-
Platycodin D → Deapiosylated platycodin D (apiose removal at C-28)
-
Deapiosylated platycodin D → Deapiose-xylosylated platycodin D (xylose removal at C-28)
This pathway enhances bioactivity by reducing sugar moieties, as deglycosylated derivatives exhibit higher anti-inflammatory and immunomodulatory effects .
Reaction Conditions and Efficiency
The enzymatic conversion efficiency depends on:
Parameter | Optimal Range | Productivity Increase under HHP* |
---|---|---|
Temperature | 40–65°C | 3.75-fold |
pH | 4.0–7.0 (optimal: 5.0) | – |
Enzyme Concentration | 0.5 mg/mL Cytolase PCL5 | – |
Time | 4–15 hours | 250 μM/h (vs. 66.7 μM/h at AP**) |
*HHP = High hydrostatic pressure (enhances enzyme stability and activity)
**AP = Atmospheric pressure
Under HHP (50°C, pH 5.0), Cytolase PCL5 achieves complete conversion of 1 mM platycoside E to deapiose-xylosylated platycodin D within 4 hours .
Structural Modifications and Byproducts
Enzymatic reactions alter the molecular structure of this compound, as shown in mass spectrometry data:
Compound | Molecular Formula | Observed m/z | Calculated m/z | Error (ppm) |
---|---|---|---|---|
Deapiose-xylosylated platycodin D | C₄₇H₇₆O₂₀ | 961.4966 | 961.5003 | −3.7 |
Deapiose-xylosylated polygalacin D | C₄₈H₇₇O₂₁ | 989.4985 | 989.4957 | +2.8 |
These structural changes improve solubility and membrane interaction, critical for bioavailability .
Substrate Specificity and Enzyme Kinetics
Cytolase PCL5 exhibits preferential activity toward specific glycosidic bonds:
Substrate | Specific Activity (nmol/min/mg) |
---|---|
Platycoside E | 15,601.2 ± 50.2 |
Platycodin D3 | 281.2 ± 18.0 |
Platycodin D | 35.1 ± 1.8 |
The enzyme’s affinity decreases as glycosylation diminishes, favoring highly glycosylated substrates .
Degradation Under Extreme Conditions
This compound degrades via:
-
Acid/Base Hydrolysis : Cleavage of glycosidic bonds at extreme pH (e.g., <3 or >9).
-
Thermal Degradation : Structural breakdown above 65°C, observed as reduced HPLC peak intensity .
Comparative Reaction Pathways
This compound shares biotransformation pathways with related saponins:
Compound | Pathway Similarity to this compound | Key Enzyme |
---|---|---|
Polygalacin D3 | Polygalacin D3 → Polygalacin D → Deapiose-xylosylated polygalacin D | Cytolase PCL5 |
3″-O-acetyl platycoside | Requires additional deacetylation step | Snailase, cellulase |
This cross-reactivity highlights Cytolase PCL5’s versatility in processing diverse saponins .
Analytical Methods for Reaction Monitoring
Applications De Recherche Scientifique
Biological Activities
Deapi-platycoside E exhibits a range of biological activities that contribute to its therapeutic potential. Key applications include:
- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
- Anti-obesity Properties : Studies suggest that this compound may aid in weight management by modulating lipid metabolism and reducing fat accumulation .
- Anticancer Activity : Preliminary studies have shown that this compound possesses cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
- Immunomodulatory Effects : The compound has been reported to enhance immune responses, which could be beneficial in immunocompromised individuals .
Case Studies and Research Findings
Several studies highlight the practical applications of this compound:
Anti-inflammatory Study
A study published in Phytotherapy Research demonstrated that this compound significantly reduced inflammation in animal models by decreasing levels of inflammatory markers. This suggests its potential use in treating conditions like arthritis and other inflammatory disorders .
Anticancer Research
In vitro studies have indicated that this compound can inhibit the proliferation of several human cancer cell lines, including breast and liver cancer cells. The IC50 values observed were promising, suggesting that further development could lead to novel cancer therapies .
Metabolomic Analysis
Research utilizing liquid chromatography-mass spectrometry (LC-MS) has provided insights into the metabolic pathways involving this compound. This analysis not only confirmed its structure but also elucidated its conversion into more potent derivatives, paving the way for enhanced therapeutic applications .
Data Table: Comparative Analysis of Biological Activities
Mécanisme D'action
Platycoside G1 exerts its effects through various molecular targets and pathways . It interacts with cellular receptors and enzymes, modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation . The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes .
Comparaison Avec Des Composés Similaires
Le Platycoside G1 fait partie d'un groupe de saponines triterpénoïdes présentes dans Platycodon grandiflorum . Des composés similaires comprennent le Platycoside E, la Platycodin D et la Polygalacin D . Comparé à ces composés, le Platycoside G1 est unique en raison de son motif de glycosylation spécifique et de sa puissante activité antioxydante . Les différences dans leurs structures chimiques entraînent des activités biologiques et des potentiels thérapeutiques variables .
Activité Biologique
Deapi-platycoside E is a notable compound derived from the balloon flower root, Platycodon grandiflorum, and belongs to the class of saponins known as platycosides. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and biotransformation processes that enhance its efficacy.
Overview of Platycosides
Platycosides are glycosylated saponins that exhibit a wide range of biological activities, including:
- Antioxidant
- Anti-inflammatory
- Anti-cancer
- Anti-obesity
- Anti-diabetic
- Expectorant
Deglycosylation, the process of removing sugar moieties from these compounds, significantly enhances their biological activity and bioavailability, making them more effective than their glycosylated counterparts .
Biotransformation of this compound
The conversion of platycosides into their deglycosylated forms is crucial for enhancing their biological effects. This compound can be transformed into more active metabolites through enzymatic hydrolysis. Key findings regarding its biotransformation include:
- Enzymatic treatments using cellulase and β-glucosidase have shown high conversion rates of this compound into deapiosylated platycodin D (deapi-PD) and platycodin D (PD) with 100% efficiency .
- The optimal conditions for these transformations involve specific pH levels and temperatures, which have been characterized in various studies .
Pharmacological Activities
The biological activities of this compound are primarily attributed to its deglycosylated forms. Research indicates that these metabolites exhibit enhanced pharmacological properties:
- Antioxidant Activity : Studies have shown that deapiosylated forms possess greater antioxidant capabilities compared to their glycosylated precursors.
- Anti-inflammatory Effects : this compound has demonstrated significant anti-inflammatory properties, which may be linked to its ability to inhibit pro-inflammatory cytokines.
- Anticancer Potential : Preliminary studies suggest that this compound can induce apoptosis in cancer cells and inhibit tumor growth through various pathways.
Table 1: Summary of Biological Activities
Case Study: Anti-Cancer Mechanism
A study conducted by He et al. (2019) explored the effects of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with this compound resulted in:
- Increased expression of pro-apoptotic proteins.
- Decreased expression of anti-apoptotic proteins.
- Suppression of cell proliferation markers.
These results suggest a potential mechanism through which this compound exerts anticancer effects.
Propriétés
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H104O34/c1-23-49(95-54-44(81)35(72)27(69)17-87-54)43(80)48(85)55(91-23)96-50-36(73)28(70)18-88-57(50)98-58(86)64-12-11-59(2,3)13-25(64)24-7-8-32-60(4)14-26(68)51(63(21-66,22-67)33(60)9-10-61(32,5)62(24,6)15-34(64)71)97-56-47(84)42(79)39(76)31(94-56)20-90-53-46(83)41(78)38(75)30(93-53)19-89-52-45(82)40(77)37(74)29(16-65)92-52/h7,23,25-57,65-85H,8-22H2,1-6H3/t23-,25-,26-,27+,28-,29+,30+,31+,32+,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50+,51-,52+,53+,54-,55-,56-,57-,60+,61+,62+,64+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBMWMLXRNXHHQ-ONYRRNLVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H104O34 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.